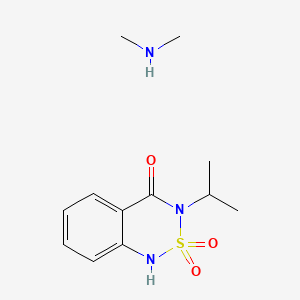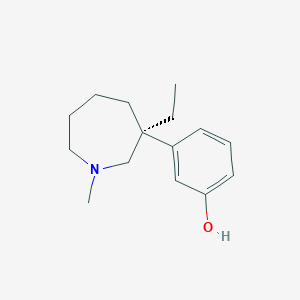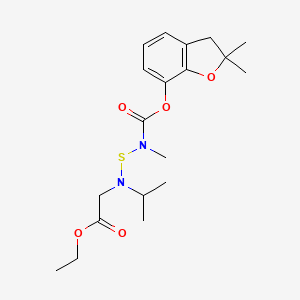
1-Butanone, 1-(3-hydroxy-4-(propylamino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 1-(3-hydroxy-4-(propylamino)phenyl)- is an organic compound that belongs to the class of ketones It is characterized by the presence of a butanone group attached to a phenyl ring, which is further substituted with a hydroxy group and a propylamino group
Preparation Methods
The synthesis of 1-Butanone, 1-(3-hydroxy-4-(propylamino)phenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-4-(propylamino)benzaldehyde with butanone in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1-Butanone, 1-(3-hydroxy-4-(propylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.
Substitution: The hydroxy and propylamino groups can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butanone, 1-(3-hydroxy-4-(propylamino)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Butanone, 1-(3-hydroxy-4-(propylamino)phenyl)- involves its interaction with specific molecular targets. The hydroxy and propylamino groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The ketone group can also participate in nucleophilic addition reactions, influencing the compound’s reactivity and biological effects.
Comparison with Similar Compounds
1-Butanone, 1-(3-hydroxy-4-(propylamino)phenyl)- can be compared with other similar compounds, such as:
1-Butanone, 1-phenyl-: Lacks the hydroxy and propylamino groups, resulting in different chemical and biological properties.
1-Butanone, 1-(4-hydroxyphenyl)-: Contains a hydroxy group but lacks the propylamino group, leading to variations in reactivity and applications.
1-Butanone, 1-(3-hydroxyphenyl)-: Similar to the target compound but without the propylamino group, affecting its interaction with biological targets.
Properties
CAS No. |
135420-21-2 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
1-[3-hydroxy-4-(propylamino)phenyl]butan-1-one |
InChI |
InChI=1S/C13H19NO2/c1-3-5-12(15)10-6-7-11(13(16)9-10)14-8-4-2/h6-7,9,14,16H,3-5,8H2,1-2H3 |
InChI Key |
AOWFSFIKPZKDKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)NCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


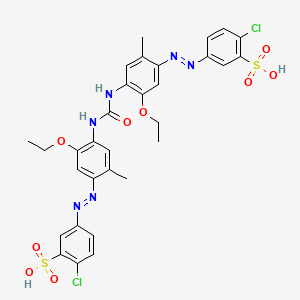
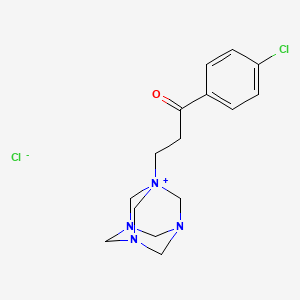
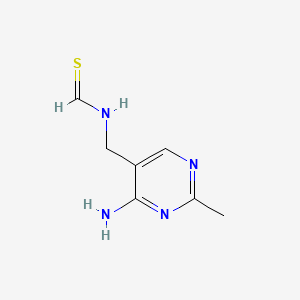
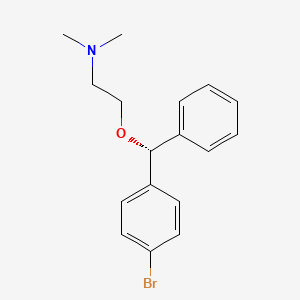
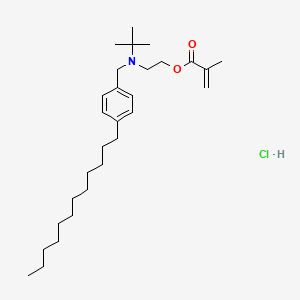
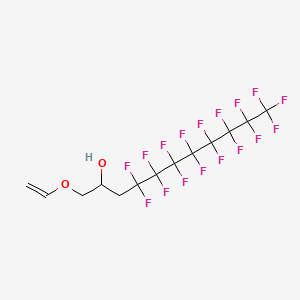
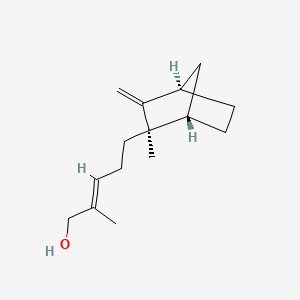
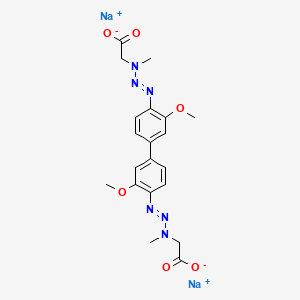
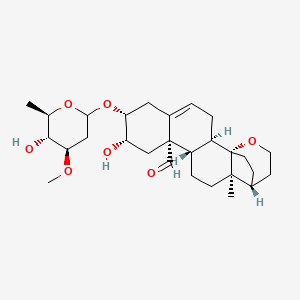
![8-[2-(1H-indol-3-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12706706.png)
